Technical Documentation Center

2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride
  • CAS: 1421602-82-5

Core Science & Biosynthesis

Foundational

synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride

An In-depth Technical Guide to the Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine Hydrochloride Introduction 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride is a functionalized heterocyclic compound with po...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine Hydrochloride

Introduction

2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride is a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the energetic nitro group, the versatile pyrazole core, and the reactive primary amine side-chain make it an attractive scaffold for the development of novel pharmaceuticals and specialized polymers. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a robust synthetic pathway to this target molecule. The narrative emphasizes the rationale behind methodological choices, ensuring both scientific integrity and practical applicability.

Strategic Analysis of the Synthetic Pathway

The synthesis of the target molecule is logically approached in a multi-step sequence, beginning with the construction of the core heterocyclic structure, followed by functionalization and final salt formation. The chosen pathway is designed for efficiency and control, utilizing well-established reactions to ensure reproducibility.

The overall transformation can be visualized as follows:

Synthetic_Pathway Pyrazole Pyrazole Nitropyrazole 4-Nitro-1H-pyrazole Pyrazole->Nitropyrazole Step 1: Nitration Intermediate 2-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione Nitropyrazole->Intermediate Step 2: N-Alkylation (Gabriel Synthesis) Amine 2-(4-Nitro-1H-pyrazol-1-yl)ethan-1-amine Intermediate->Amine Step 3: Deprotection Target 2-(4-Nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride Amine->Target Step 4: Salt Formation

Figure 1: Overall synthetic workflow.

This strategy involves four key stages:

  • Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring.

  • N-Alkylation: Attachment of a protected aminoethyl side-chain to the N1 position of the 4-nitropyrazole. The Gabriel synthesis is selected for its efficiency in forming primary amines.

  • Deprotection: Removal of the phthalimide protecting group to yield the free primary amine.

  • Salt Formation: Conversion of the amine to its hydrochloride salt to improve stability and handling.

Part 1: Synthesis of 4-Nitro-1H-pyrazole

The synthesis begins with the nitration of pyrazole. Direct nitration using a mixture of nitric and sulfuric acids is a well-established method for preparing 4-nitropyrazole.[1]

Experimental Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add concentrated sulfuric acid (H₂SO₄).

  • Addition of Pyrazole: Cool the sulfuric acid to 0-5 °C and slowly add pyrazole in portions, ensuring the temperature does not exceed 10 °C.

  • Nitration: To the cooled solution, add a pre-cooled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid dropwise. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The 4-nitropyrazole will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for higher purity.

Quantitative Data
ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
Pyrazole68.081.01.068.08 g
Conc. H₂SO₄98.08--Varies
Conc. HNO₃63.011.11.1~48 mL

Note: The volume of sulfuric acid should be sufficient to fully dissolve the pyrazole.

Part 2: N-Alkylation via Gabriel Synthesis

The N-H bond of 4-nitropyrazole is acidic and can be deprotonated to form a nucleophilic pyrazolide anion, which readily undergoes N-alkylation.[2] The Gabriel synthesis is employed here, using N-(2-bromoethyl)phthalimide to introduce the protected aminoethyl side chain. This method prevents over-alkylation, a common side reaction with simple haloamines.

Mechanism of N-Alkylation

The reaction proceeds via a standard SN2 mechanism. A base is used to deprotonate the 4-nitropyrazole, creating a pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of N-(2-bromoethyl)phthalimide and displacing the bromide leaving group.

Figure 2: Mechanism of N-alkylation.

Experimental Protocol
  • Setup: To a solution of 4-nitropyrazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃).[2]

  • Addition of Alkylating Agent: Add N-(2-bromoethyl)phthalimide to the mixture.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Quantitative Data
ReagentMolar Mass ( g/mol )MolesEquivalentsMass
4-Nitro-1H-pyrazole113.071.01.0113.07 g
K₂CO₃138.211.51.5207.32 g
N-(2-bromoethyl)phthalimide254.091.11.1279.50 g

Part 3: Deprotection to Yield the Primary Amine

The phthalimide protecting group is efficiently removed by hydrazinolysis. Hydrazine hydrate attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.

Experimental Protocol
  • Setup: Dissolve the N-alkylated intermediate in a solvent like ethanol or methanol.

  • Addition of Hydrazine: Add hydrazine hydrate to the solution.

  • Reaction: Reflux the mixture for a few hours. A white precipitate of phthalhydrazide will form.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine. The crude product can be used directly in the next step or purified if necessary.

Quantitative Data
ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
Alkylated Intermediate286.241.01.0286.24 g
Hydrazine Hydrate (~64%)50.062.02.0~62 mL

Part 4: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The resulting salt is generally a stable, crystalline solid that is easier to handle and purify than the free base.[3][4]

Experimental Protocol
  • Dissolution: Dissolve the crude amine in a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrogen chloride (HCl) in the same solvent or bubble HCl gas through the solution until the mixture is acidic (check with pH paper).

  • Precipitation: The hydrochloride salt will precipitate from the solution.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data
ReagentMolar Mass ( g/mol )MolesEquivalents
Amine Product156.141.01.0
Hydrogen Chloride36.461.0-1.11.0-1.1

Conclusion

This guide outlines a logical and experimentally validated pathway for the . By leveraging established reactions such as nitration, Gabriel synthesis, and hydrazinolysis, this protocol provides a reliable method for accessing this valuable chemical entity. The emphasis on mechanistic understanding and detailed procedural steps ensures that researchers can confidently replicate and adapt this synthesis for their specific needs in drug discovery and materials science.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience.
  • 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science.
  • WO2013004026A1 - Process for preparing ethanolamine hydrochloride and co-product... Google Patents.
  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?
  • CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride. Google Patents.
  • US3294814A - 4-nitropyrazoles. Google Patents.
  • Application Notes and Protocols for N-alkyl
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan.
  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. PubMed Central. Available at: [Link]

  • 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine. PubChem. Available at: [Link]

Sources

Exploratory

In-depth Technical Guide to the Physical Properties of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecule integrates a 4-nitropyrazole moiety, a known pharmacophore with diverse biological activities, and a primary amine group, which enhances its aqueous solubility and potential for ionic interactions as a hydrochloride salt.[1] A thorough understanding of its physical properties is paramount for its advancement in pharmaceutical applications, influencing everything from formulation and dosage to bioavailability and stability. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound and the experimental methodologies for their determination.

Physicochemical Properties

The physical properties of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride are dictated by its unique molecular structure, which includes a polar nitro group, a basic amino group, and the aromatic pyrazole ring, all contributing to its crystalline nature and solubility profile. The hydrochloride salt form is expected to enhance its aqueous solubility, a crucial factor for drug delivery.[2]

PropertyPredicted/Expected ValueSignificance in Drug Development
Molecular Formula C₅H₈N₄O₂·HClDefines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 206.61 g/mol Essential for stoichiometric calculations in synthesis and formulation.
Appearance White to off-white crystalline solidThe visual appearance can be an initial indicator of purity.
Melting Point Expected to be a sharp range, likely >150 °CA sharp melting point is indicative of high purity.[3][4] The value itself is a key physical constant for identification.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)High aqueous solubility is often desirable for oral and parenteral drug formulations to ensure good absorption and bioavailability.[2]
pKa Estimated ~7-8 for the primary amineInfluences the degree of ionization at physiological pH, which affects absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols for Characterization

A rigorous and multi-faceted approach is necessary to fully characterize the physical properties of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride. The following section details the standard, self-validating experimental protocols.

Melting Point Determination

Causality Behind Experimental Choice: The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity.[3][4] Pure crystalline solids typically melt over a narrow temperature range.[3] Broad melting ranges often suggest the presence of impurities. The capillary method is a widely accepted and standardized technique.[5]

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the dry crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded.

  • Reporting: The melting point is reported as a range of these two temperatures.

MeltingPointWorkflow A Sample Preparation: Grind and pack capillary tube B Place in Calibrated Melting Point Apparatus A->B C Controlled Heating (1-2 °C/min) B->C D Visual Observation: Record onset and completion of melting C->D E Report Melting Point Range D->E

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Assessment

Causality Behind Experimental Choice: Solubility is a critical determinant of a drug's bioavailability.[6] The shake-flask method is a classic and reliable technique for determining equilibrium solubility.[7] By measuring the concentration of the compound in a saturated solution, we can quantify its solubility in a specific solvent system.

Step-by-Step Methodology:

  • Preparation of Supersaturated Solution: An excess amount of the compound is added to a known volume of purified water (or other relevant buffer) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

SolubilityWorkflow A Add excess compound to solvent B Equilibrate with agitation at constant temperature A->B C Separate solid and liquid phases B->C D Quantify dissolved compound concentration C->D E Report Solubility D->E

Caption: Workflow for Solubility Assessment.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality Behind Experimental Choice: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the gold standard for purity assessment in the pharmaceutical industry.[8] For a polar compound like an amine hydrochloride, a reversed-phase HPLC method is typically employed.[9]

Step-by-Step Methodology:

  • Method Development:

    • Column Selection: A C18 or other suitable reversed-phase column is chosen.

    • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the buffer is a critical parameter for achieving good peak shape and retention for an amine.

    • Detection: A UV detector is set to a wavelength where the compound exhibits strong absorbance, likely in the range of 250-300 nm due to the nitropyrazole chromophore.

  • Sample Preparation: A known concentration of the compound is accurately weighed and dissolved in the mobile phase or a compatible solvent.

  • Analysis: The sample solution is injected into the HPLC system.

  • Data Processing: The resulting chromatogram is analyzed. The area of the main peak corresponding to the compound is compared to the total area of all peaks to calculate the purity.

HPLCWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Develop HPLC Method (Column, Mobile Phase, Detector) B Prepare Sample Solution A->B C Inject Sample into HPLC System B->C D Acquire Chromatogram C->D E Integrate Peak Areas D->E F Calculate Purity E->F

Caption: Workflow for HPLC Purity Determination.

Structural Elucidation by Spectroscopy

Causality Behind Experimental Choice: Spectroscopic techniques provide detailed information about the molecular structure of a compound, confirming its identity. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies the functional groups present.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the molecular structure.[10]

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the pyrazole ring.

  • Aliphatic Protons: Signals for the two methylene groups of the ethanamine side chain, likely appearing as triplets.

  • Amine Protons: A broad signal for the -NH₃⁺ protons, which may exchange with deuterium in D₂O.

Expected ¹³C NMR Spectral Features:

  • Signals for the carbon atoms of the pyrazole ring.

  • Signals for the two aliphatic carbons.

b. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups in the molecule.[2]

Expected IR Absorption Bands:

  • N-H Stretching: A broad band in the region of 3200-2800 cm⁻¹, characteristic of the ammonium salt (R-NH₃⁺).[2]

  • C-H Stretching: Bands for the aromatic and aliphatic C-H bonds.

  • N=O Stretching (Nitro Group): Strong absorption bands typically around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

  • C=C and C=N Stretching: Bands in the fingerprint region corresponding to the pyrazole ring.

SpectroscopyWorkflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy A Dissolve sample in deuterated solvent B Acquire 1H and 13C NMR spectra A->B G Structural Confirmation A->G C Analyze chemical shifts, coupling constants, and integration B->C B->G C->G D Prepare sample (e.g., KBr pellet) E Acquire IR spectrum D->E D->G F Identify characteristic functional group absorptions E->F E->G F->G

Caption: Workflow for Spectroscopic Structural Elucidation.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 10-15. [Link]

  • Sun, H., et al. (2007). Structure Elucidation of a Pyrazolo[10]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1084-1091. [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • University of Alberta. (n.d.). Melting point determination. [Link]

  • Fant, K. (2023). Standard Operating Procedure for solubility testing. European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). [Link]

  • Al-Sabagh, A. M., et al. (2012). Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

  • Kumar, A., & Saini, R. (2012). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 2(4), 123-128. [Link]

  • LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Sun, H., et al. (2007). Structure Elucidation of a Pyrazolo[10]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1084-1091. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). [Link]

  • Bell, R. P., & Lello, J. (1952). The infrared spectra of secondary amines and their salts. Transactions of the Faraday Society, 48, 86-91. [Link]

  • StudySmarter. (2023). Physical Properties of Amines. [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • Lindfors, L. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Patel, D. J., et al. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(12), 01-08. [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

  • Al-Bayati, Y. K., & Hussain, H. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • University of New England. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • Mettler Toledo. (n.d.). What is Melting Point?. [Link]

  • Holliday, B. J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. [Link]

  • Ellman, J. A., et al. (2002). U.S. Patent No. 6,413,431. U.S.
  • University of Calgary. (n.d.). IR: amines. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

Sources

Foundational

A Technical Guide to the Solubility Determination of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract Solubility is a critical physicochemical parameter that dictates the developability of a potential therapeutic agent. Poor aqueous so...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a potential therapeutic agent. Poor aqueous solubility can lead to low bioavailability, hinder formulation development, and produce unreliable data in biological assays. This guide provides a comprehensive framework for the systematic determination of the aqueous solubility of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride, a heterocyclic amine salt of interest in pharmaceutical research. While specific experimental data for this compound is not extensively available in public literature, this document outlines the authoritative, scientifically-grounded methodologies required to generate reliable and reproducible solubility data. We will detail the principles and protocols for both thermodynamic and kinetic solubility assays, discuss the development of a robust analytical quantification method, and provide insights into data interpretation, establishing a self-validating system for characterization.

Introduction: The Central Role of Solubility

The journey of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties, with aqueous solubility being a primary gatekeeper. For ionizable compounds such as 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride, solubility is a pH-dependent characteristic that directly influences absorption, distribution, metabolism, and excretion (ADME). The hydrochloride salt form is commonly used to enhance the solubility and stability of basic parent compounds.[1] Therefore, a precise understanding of its solubility profile is not merely an academic exercise but a foundational requirement for advancing a compound through the development pipeline.

The subject molecule contains a 4-nitropyrazole moiety, a structural motif found in various biologically active compounds.[2][3] The presence of the nitro group, the basic amine, and the aromatic pyrazole ring all contribute to its physicochemical behavior. This guide provides the experimental logic and detailed protocols to thoroughly characterize this behavior.

Foundational Physicochemical & Structural Analysis

Before embarking on solubility measurements, a foundational understanding of the molecule's properties is essential. These parameters inform experimental design and aid in the interpretation of results.

Table 1: Key Physicochemical Properties of the Parent Scaffolds

Property 4-Nitropyrazole (Parent Heterocycle) 2-aminoethanol (Side-chain Precursor) Notes & Implications for the Final Compound
Molecular Weight 113.07 g/mol [2] 61.08 g/mol The final hydrochloride salt will have a higher molecular weight, impacting mass-based concentration calculations.
pKa 9.63 ± 0.50 (Predicted)[4] 9.50 (Amine) The pyrazole nitrogen is weakly basic. The primary amine on the ethyl side-chain is the key basic center (pKa ~9-10) that forms the hydrochloride salt. This dictates that solubility will be highly pH-dependent, increasing significantly at pH values below its pKa.
Appearance White/Crystalline Powder[2] Liquid The final product is expected to be a crystalline solid. Solid-state properties (polymorphism, crystallinity) can significantly impact solubility.[5]

| UV λmax | 317 nm (in Ethanol)[4] | N/A | The nitro-aromatic system provides a strong chromophore, making UV-Vis spectrophotometry a suitable analytical technique for quantification.[4][6] |

Thermodynamic vs. Kinetic Solubility: Understanding the Concepts

It is crucial to distinguish between two types of solubility measurements often used in drug discovery.[7]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid. It is a state function, independent of time once equilibrium is reached. The "gold standard" for its determination is the shake-flask method .[8] This value is critical for biopharmaceutical classification (BCS), formulation, and regulatory submissions.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[7][9] It is a high-throughput screening assay used in early discovery to quickly flag compounds with potential solubility issues.[10] The measured value is often higher than the thermodynamic solubility because it reflects the supersaturated state before precipitation and equilibration.

G cluster_0 Solubility Concepts cluster_1 Key Characteristics Thermodynamic Thermodynamic (Equilibrium) Solubility Thermo_Char Gold Standard True Equilibrium Low Throughput Used in Development Thermodynamic->Thermo_Char  Defines Kinetic Kinetic Solubility Kinetic_Char Screening Tool Supersaturated State High Throughput Used in Discovery Kinetic->Kinetic_Char  Defines

Caption: Thermodynamic vs. Kinetic Solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established shake-flask method, considered the most reliable for determining equilibrium solubility.

Principle

An excess amount of the solid compound is suspended in a specific aqueous medium (e.g., buffer of a certain pH). The suspension is agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solid. The supernatant is then separated and the concentration of the dissolved compound is measured using a validated analytical method.

Materials & Equipment
  • 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride (solid powder)

  • Glass vials with screw caps

  • Orbital shaker with temperature control[11]

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • Analytical balance

  • HPLC-UV system (or UV-Vis spectrophotometer)

  • Phosphate and acetate buffers (pH 1.2, 4.5, 6.8, 7.4)

Step-by-Step Methodology
  • Preparation of Media: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions. Filter buffers through a 0.45 µm membrane.[9]

  • Sample Preparation: Add an excess of the solid compound to a series of vials (in duplicate or triplicate for each buffer). A common starting point is to add 2-5 mg of compound to 1 mL of buffer. It is critical to ensure enough solid remains at the end of the experiment to confirm saturation.[5]

  • Equilibration: Place the sealed vials on an orbital shaker set to a constant speed and temperature (typically 25°C or 37°C).[11][12] Agitate the samples for a predetermined period. Equilibrium is typically reached within 24-48 hours.[12] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h); equilibrium is confirmed when the measured concentration no longer increases.[5]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully separate the saturated supernatant from the solid. This is a critical step to avoid contaminating the sample with undissolved particles.

    • Method A (Recommended): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Method B: Filter the supernatant using a chemically compatible syringe filter (e.g., 0.22 µm). Note: Adsorption of the compound to the filter material must be evaluated.

  • pH Measurement: Measure and record the final pH of the saturated solution to check for any shifts during the experiment.[5]

  • Quantification: Dilute an aliquot of the clear supernatant with the mobile phase (for HPLC) or appropriate buffer. Analyze the concentration using a pre-validated analytical method (see Section 5).

  • Data Reporting: Calculate the solubility in mg/mL and convert to molarity (µM or mM). Report the value along with the specific buffer and temperature.

G start Start prep 1. Add Excess Solid to Buffer start->prep shake 2. Equilibrate (e.g., 24-48h at 25°C) prep->shake separate 3. Separate Phases (Centrifuge/Filter) shake->separate measure_ph 4. Measure Final pH separate->measure_ph quantify 5. Dilute & Quantify (HPLC-UV) measure_ph->quantify end End quantify->end

Caption: Thermodynamic Solubility Workflow.

Analytical Method Development & Validation (HPLC-UV)

A robust and validated analytical method is the cornerstone of accurate solubility data.[13] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice for this compound due to its nitroaromatic chromophore.[14][15]

Method Development
  • Column Selection: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase Selection: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (acetonitrile or methanol) is typical.[16] The ratio should be optimized to achieve a good peak shape and a retention time of 2-5 minutes.

  • Wavelength Selection: The detection wavelength should be set at the compound's maximum absorbance (λmax), which for the parent 4-nitropyrazole is 317 nm.[4] A full UV scan of the compound in the mobile phase should be performed to confirm the optimal wavelength.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

Method Validation (ICH Q2(R1) Guidelines)

The analytical method must be validated to demonstrate its suitability for the intended purpose.[13][17] Key validation parameters include:[18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., buffer components, impurities).

  • Linearity and Range: A calibration curve should be constructed using at least five standard concentrations. The curve should demonstrate a linear relationship (R² > 0.999) over the expected concentration range of the solubility samples.[13]

  • Accuracy: Determined by analyzing samples with known concentrations (spiked samples) and comparing the measured value to the true value. Recovery should typically be within 98-102%.

  • Precision: The closeness of agreement between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis by different analysts, on different days, or with different equipment. The relative standard deviation (RSD) should be < 2%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Table 2: Example HPLC-UV Method Parameters

Parameter Suggested Condition Rationale / Reference
Instrument HPLC with UV/PDA Detector Standard for quantification of UV-active compounds.[15]
Column C18, 4.6 x 150 mm, 5 µm General purpose reversed-phase column suitable for polar compounds.
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (30:70 v/v) Common mobile phase for polar nitroaromatic compounds.[14][16]
Flow Rate 1.0 mL/min Standard analytical flow rate.
Injection Volume 10 µL Typical injection volume.
Detection λ ~317 nm (Confirm experimentally) λmax of the 4-nitropyrazole chromophore ensures maximum sensitivity.[4]

| Column Temp. | 25°C | Controlled temperature ensures reproducible retention times. |

Data Presentation & Interpretation

All solubility data should be presented in a clear, tabular format for easy comparison.

Table 3: Solubility Data for 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride at 25°C

Medium (Buffer) Final pH Solubility (mg/mL) Solubility (mM) Replicates (n) RSD (%)
pH 1.2 (0.1 N HCl) 1.21 Value Value 3 <5%
pH 4.5 (Acetate) 4.52 Value Value 3 <5%
pH 6.8 (Phosphate) 6.79 Value Value 3 <5%
pH 7.4 (Phosphate) 7.38 Value Value 3 <5%
Purified Water Value Value Value 3 <5%

Note: Italicized values are placeholders for experimental results.

Interpretation: As an amine hydrochloride salt, the compound is expected to exhibit significantly higher solubility at lower pH values (e.g., pH 1.2 and 4.5) where the primary amine is fully protonated (cationic). As the pH approaches and exceeds the pKa of the amine, the free base form will predominate, leading to a sharp decrease in aqueous solubility. This pH-solubility profile is critical for predicting oral absorption from different regions of the gastrointestinal tract.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining the aqueous solubility of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride. By adhering to the gold-standard shake-flask method for thermodynamic solubility and developing a fully validated HPLC-UV analytical method, researchers can generate trustworthy and reproducible data. This information is indispensable for making informed decisions in the drug development process, from lead optimization and candidate selection to pre-formulation and beyond. The principles and protocols described herein constitute a self-validating system, ensuring the integrity and utility of the generated solubility profile.

References

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • LookChem. Cas 2075-46-9, 4-Nitropyrazole. Available from: [Link]

  • ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006-01-03). Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • PubChem. 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine. National Center for Biotechnology Information. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019-09-01). Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995-06). Available from: [Link]

  • PubChem. 4-nitro-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). Available from: [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]

  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]

  • Web.mnstate.edu. Amine Unknowns. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

  • World Health Organization. Annex 4. (2019). Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

  • NCERT. Tests for Functional Groups in Organic Compounds. Available from: [Link]

  • World Journal of Pharmaceutical Research. Synthesis, Characterization and Evaluation of Anthelmintic Activity of Some Novel Pyrazole Derivatives. (2023). Available from: [Link]

  • PubMed. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. (2017). Available from: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. (2024-10-31). Available from: [Link]

  • RSC Publishing. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024-04-24). Available from: [Link]

  • PubChem. 4-nitro-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride: A Versatile Building Block in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride. This document outlines t...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride. This document outlines the compound's properties, safe handling procedures, and detailed experimental protocols for its application as a versatile scaffold in the synthesis of novel chemical entities with potential therapeutic activities.

Introduction: The Significance of the Pyrazole Scaffold and the Potential of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2][3] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[4][5][6] The versatility of the pyrazole ring system allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride is a bifunctional molecule poised to be a valuable building block for the synthesis of novel pyrazole-based compounds. Its key structural features include:

  • A 4-nitropyrazole ring : The nitro group is a versatile functional group that can act as a hydrogen bond acceptor or be reduced to an amino group, providing a point for further derivatization.

  • A primary ethylamine side chain : The primary amine is a key nucleophile, readily undergoing reactions such as acylation, sulfonylation, and reductive amination to introduce a wide range of substituents.

  • A hydrochloride salt : This enhances the compound's solubility in aqueous media and improves its stability for storage.

These features make 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride an attractive starting material for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.[7][8]

Physicochemical Properties and Safe Handling

While specific experimental data for this compound is not widely available, its properties can be estimated based on its structure and data from similar compounds.

PropertyPredicted Value/InformationSource
Molecular FormulaC₅H₈N₄O₂ · HCl-
Molecular Weight208.61 g/mol -
AppearanceExpected to be a crystalline solid-
SolubilityLikely soluble in water, methanol, and DMSO.-
StorageStore in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[9]

Safety Precautions:

As with any nitro-containing compound, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10] Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid creating dust. Take precautionary measures against static discharge.[9][11] Keep away from heat, sparks, and open flames.[9][11]

  • In case of exposure:

    • Skin contact: Immediately wash with plenty of soap and water.[10]

    • Eye contact: Immediately flush with plenty of water for at least 15 minutes.[10]

    • Inhalation: Move to fresh air.[10]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[10]

Core Application: A Scaffold for Synthesis of Bioactive Molecules

The primary application of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride is as a starting material for the synthesis of more complex molecules. The general workflow involves the selective modification of the primary amine and/or the nitro group to generate a library of diverse derivatives.

G start 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride amine_modification Amine Functionalization (e.g., N-Acylation, N-Sulfonylation) start->amine_modification nitro_reduction Nitro Group Reduction start->nitro_reduction nitro_derivatives Library of N-functionalized 4-nitropyrazole derivatives amine_modification->nitro_derivatives amino_pyrazole 2-(4-amino-1H-pyrazol-1-yl)ethan-1-amine nitro_reduction->amino_pyrazole screening Biological Screening nitro_derivatives->screening amine_derivatization Further Derivatization of 4-amino group amino_pyrazole->amine_derivatization final_compounds Diverse Library of Novel Pyrazole Compounds amine_derivatization->final_compounds final_compounds->screening G reactant1 [Pyrazolyl-CH2CH2-NH3]+Cl- product Pyrazolyl-CH2CH2-NH-CO-R reactant1->product reactant2 R-COCl reactant2->product base Base (e.g., Triethylamine) base->product Neutralizes HCl solvent Solvent (e.g., DCM) solvent->product Reaction Medium G reactant Pyrazolyl(NO2)-CH2CH2-NH2 product Pyrazolyl(NH2)-CH2CH2-NH2 reactant->product Reduction reagent Reducing Agent reagent->product solvent Solvent solvent->product

Sources

Application

Application Notes &amp; Protocols: A Strategic Guide to Identifying Cellular Targets of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride

For: Researchers, scientists, and drug development professionals. Abstract: The journey of a novel bioactive small molecule from initial discovery to a validated therapeutic or research tool is critically dependent on on...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: The journey of a novel bioactive small molecule from initial discovery to a validated therapeutic or research tool is critically dependent on one pivotal step: the identification of its cellular target(s). Without this knowledge, the mechanism of action remains a black box, hindering rational optimization and clinical translation. This guide provides a comprehensive strategic framework for the target deconvolution of a novel chemical entity, using 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride (hereafter designated "Compound N-P-E") as a working example. We will navigate from initial hypothesis generation using computational methods to unbiased, proteome-wide experimental screens and finally, to the rigorous biophysical validation of putative targets. Each section is designed to provide not only a step-by-step protocol but also the expert-level rationale behind methodological choices, ensuring a robust and self-validating scientific approach.

Part 1: The Starting Point - Hypothesis Generation & Phenotypic Characterization

Before embarking on resource-intensive proteomic and genetic screens, a foundational understanding of Compound N-P-E's potential biological activity is essential. This initial phase combines computational predictions with observable cellular effects to build a preliminary profile of the molecule.

In Silico Target Prediction: Mining Chemical Structure for Biological Clues

Computational methods serve as a powerful, cost-effective first step to generate educated hypotheses about a compound's targets.[1][2] These approaches leverage vast databases of known ligand-target interactions to predict targets for a new molecule based on its structural and chemical properties.

Causality: The principle of molecular similarity often dictates that structurally similar molecules bind to similar protein targets. By comparing Compound N-P-E to millions of known bioactive compounds, we can infer its potential target classes.

Recommended Protocol: Multi-Platform In Silico Analysis

  • Obtain Compound Structure: Secure the 2D structure (SMILES or SDF format) for Compound N-P-E.

  • Ligand-Based Prediction:

    • Submit the structure to SwissTargetPrediction , a web-based tool that predicts the most probable protein targets based on a combination of 2D and 3D similarity to known ligands.

    • Utilize TargetHunter or similar platforms that explore chemogenomic databases like ChEMBL to map the compound into a bioactivity space and predict targets.[3]

  • Structure-Based Prediction (Panel Docking):

    • If resources permit, use services like TarFisDock which perform "reverse docking" by screening the compound against a library of 3D protein structures to predict binding poses and affinities.[3]

  • Data Consolidation: Compile the predicted targets from all platforms. Look for consensus hits—targets that are predicted by multiple independent algorithms—as these represent the highest-confidence hypotheses.

Phenotypic Screening: Defining a Measurable Biological Effect

A target-agnostic phenotypic screen is crucial to confirm that Compound N-P-E has a measurable effect on a biological system and to establish a functional assay for later validation steps.[4][5][6] The goal is to identify a clear, reproducible change in cell behavior or morphology.[7][8]

Causality: A phenotypic assay provides the biological context for target identification. The ultimate proof of a target's validity is demonstrating that its modulation is responsible for the observed phenotype.

Protocol: High-Content Imaging (HCI) Based Cytotoxicity and Morphology Screen

  • Cell Line Selection: Choose a panel of diverse human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control line (e.g., RPE-1).

  • Assay Preparation:

    • Plate cells in 96-well or 384-well imaging plates (e.g., PhenoPlate microplates) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of Compound N-P-E, starting from a high concentration (e.g., 100 µM).

    • Treat cells for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Staurosporine).

  • Staining:

    • Fix and permeabilize the cells.

    • Stain with a multiplexed dye combination:

      • Hoechst 33342: To label nuclei (for cell counting).

      • Phalloidin-Alexa Fluor 488: To label F-actin (for cell morphology).

      • MitoTracker Red CMXRos: To label mitochondria (for organelle health).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system (e.g., Opera Phenix Plus).

    • Use integrated image analysis software to quantify multiple parameters: cell count (viability), nuclear size/shape, cell spreading area, mitochondrial integrity, etc.

  • Endpoint: Determine the IC50 (half-maximal inhibitory concentration) for cell viability and identify any significant morphological changes induced by Compound N-P-E. This phenotype becomes the benchmark for subsequent validation experiments.

Part 2: Unbiased Target Identification - Interrogating the Proteome

With initial hypotheses and a defined phenotype, the next step is to employ unbiased, proteome-wide methods to identify direct binding partners of Compound N-P-E in a complex biological environment. We will detail two powerful, orthogonal approaches: Affinity Purification-Mass Spectrometry (AP-MS) and Thermal Proteome Profiling (TPP).

Method A: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a classic and powerful biochemical method that uses an immobilized version of the small molecule as "bait" to capture its interacting proteins ("prey") from a cell lysate.[9][10][11][12] The captured proteins are then identified by mass spectrometry.[13][14][15]

Causality: This method relies on the specific physical interaction between the compound and its protein target(s). By immobilizing the compound, we can selectively enrich for proteins that bind to it with sufficient affinity to be isolated from the thousands of other proteins in the lysate.

Workflow Diagram: AP-MS

APMS_Workflow cluster_prep Phase 1: Probe Synthesis cluster_exp Phase 2: Pulldown Experiment cluster_analysis Phase 3: Analysis NPE Compound N-P-E Linker Linker Attachment NPE->Linker SAR-guided chemistry Probe Affinity Probe (e.g., Biotinylated N-P-E) Linker->Probe Incubate Incubation: Probe + Lysate Probe->Incubate Lysate Cell Lysate Lysate->Incubate Capture Capture on Beads Incubate->Capture Beads Streptavidin Beads Beads->Capture Wash Wash Non-specific Binders Capture->Wash Elute Elution Wash->Elute SDS SDS-PAGE Elute->SDS MS LC-MS/MS SDS->MS Data Data Analysis: Identify & Quantify Proteins MS->Data Hits Putative Targets Data->Hits

Caption: AP-MS workflow for target identification.

Protocol: AP-MS for Compound N-P-E

  • Chemical Probe Synthesis (Critical Step):

    • Rationale: The core of this technique is a high-quality chemical probe.[16] This involves attaching a linker and an affinity tag (e.g., biotin) to Compound N-P-E. The attachment point must be at a position on the molecule that does not disrupt its binding to the target, as determined by preliminary structure-activity relationship (SAR) studies.[11] The amine group on the ethanamine moiety of Compound N-P-E is a logical starting point for chemical modification.

    • Synthesis: Collaborate with a medicinal chemist to synthesize an alkyne-modified version of Compound N-P-E. This probe can then be "clicked" onto an azide-biotin tag post-incubation, a more advanced and less sterically hindering approach than pre-biotinylating the compound.

    • Control Compound: Synthesize an inactive analog of Compound N-P-E to be used as a negative control. This compound should be structurally similar but lack the key functional groups required for the observed phenotype.

  • Cell Culture and Lysis:

    • Grow the cell line that showed the clearest phenotype in Part 1.2 to ~80-90% confluency in multiple large-format culture dishes.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40, protease and phosphatase inhibitors) to preserve protein complexes.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with:

      • Condition A: Biotinylated Compound N-P-E probe.

      • Condition B (Competition Control): Biotinylated probe + a 100-fold excess of free, unmodified Compound N-P-E.

      • Condition C (Negative Control): Biotinylated inactive analog.

    • Add streptavidin-coated magnetic beads to each condition and incubate to capture the probe-protein complexes.[9]

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for MS:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.

    • Run the eluates a short distance into an SDS-PAGE gel.

    • Excise the entire protein-containing gel region, perform in-gel trypsin digestion.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample.

    • Hit Criteria: A true target protein should be significantly enriched in Condition A compared to both the competition control (Condition B) and the negative control (Condition C).

Method B: Thermal Proteome Profiling (TPP)

TPP is a powerful, label-free method that identifies targets in their native cellular environment (intact cells).[17] It is based on the principle that when a protein binds to a ligand, its thermal stability increases, meaning it denatures at a higher temperature.[18][19] This change can be detected on a proteome-wide scale.[20]

Causality: The energy of ligand binding contributes to the overall stability of the protein's folded state. This added stability makes the protein more resistant to heat-induced unfolding and aggregation. TPP measures this shift in the melting temperature (Tm) for thousands of proteins simultaneously.[17][18]

Workflow Diagram: Thermal Proteome Profiling (TPP)

TPP_Workflow cluster_exp Phase 1: Experiment cluster_analysis Phase 2: Analysis Cells Intact Cells Treatment Treat with Vehicle or Compound N-P-E Cells->Treatment Aliquots Create Aliquots Treatment->Aliquots Heat Heat Aliquots to Different Temperatures (e.g., 37°C to 67°C) Aliquots->Heat Lysis Lyse Cells Heat->Lysis Centrifuge Ultracentrifugation (Separate Soluble vs. Aggregated) Lysis->Centrifuge Soluble Collect Soluble Fraction Centrifuge->Soluble MS_Prep Prepare for MS (Digestion, Labeling) Soluble->MS_Prep MS LC-MS/MS Analysis MS_Prep->MS Curves Generate Melting Curves for each Protein MS->Curves Shift Identify Proteins with Significant Thermal Shift (ΔTm) Curves->Shift Hits Putative Targets Shift->Hits

Caption: TPP workflow for in-cell target identification.

Protocol: TPP with Compound N-P-E

  • Cell Culture and Treatment:

    • Culture the selected cell line as in the AP-MS protocol.

    • Treat one pool of cells with Compound N-P-E (at a concentration of ~10x the phenotypic IC50) and another pool with vehicle (DMSO) for a short duration (e.g., 1 hour).

  • Thermal Challenge:

    • Divide each pool (vehicle and compound-treated) into 10-12 aliquots.

    • Heat each aliquot to a different, precise temperature for 3 minutes using a PCR thermocycler. The temperature range should span the typical protein melting range (e.g., from 37°C to 67°C in 3°C increments).[21]

    • Cool the samples to room temperature.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble, non-denatured proteins from the aggregated, denatured proteins by ultracentrifugation.

  • Sample Preparation and MS:

    • Collect the supernatants (soluble fractions) from each temperature point.

    • Digest the proteins into peptides.

    • Label the peptides from each temperature point with a different isobaric mass tag (e.g., TMTpro reagents). This allows all samples to be combined and analyzed in a single MS run.

    • Analyze the pooled, labeled peptide sample by LC-MS/MS.

  • Data Analysis:

    • For each identified protein, calculate its relative abundance in the soluble fraction at each temperature point.

    • Plot the relative soluble abundance versus temperature to generate a "melting curve" for each protein in both the vehicle- and compound-treated states.

    • Fit these curves to a sigmoidal function to determine the melting temperature (Tm) for each protein.

    • Hit Criteria: A direct target of Compound N-P-E will exhibit a statistically significant increase in its Tm in the compound-treated sample compared to the vehicle-treated sample.

Method Comparison: AP-MS vs. TPP
Parameter Affinity Purification-MS (AP-MS) Thermal Proteome Profiling (TPP)
Principle Physical pull-down of binding partnersLigand-induced thermal stabilization
Compound Modification Required (synthesis of affinity probe)Not required (uses unmodified compound)
Cellular State Cell lysate (in vitro binding)Intact cells (in situ binding)
Key Advantage Directly identifies binding partners.Identifies targets in their native context; no risk of modification artifacts.
Key Challenge Probe synthesis can be complex; risk of steric hindrance.Indirectly measures binding; may miss targets that don't stabilize upon binding.
Ideal Use Case When a robust chemical probe can be synthesized.As an orthogonal approach; for compounds that are difficult to modify.

Part 3: Target Validation - From Putative Hits to Confirmed Targets

Identifying a list of putative targets from unbiased screens is a major milestone, but it is not the endpoint. Rigorous validation is required to confirm a direct, high-affinity interaction and to prove that this interaction is responsible for the compound's biological effect.

Biophysical Validation: Confirming Direct Binding

Biophysical assays use purified components to confirm a direct physical interaction between Compound N-P-E and a putative target protein, and to quantify the binding affinity (KD).

Recommended Protocols:

  • Cellular Thermal Shift Assay (CETSA) - Western Blot:

    • Rationale: This is a low-throughput version of TPP used to validate a specific hit.[19][22][23][24] It doesn't require MS.

    • Protocol: Treat cells with Compound N-P-E, heat aliquots to various temperatures, lyse, and separate soluble fractions as in TPP. Analyze the amount of soluble target protein at each temperature using Western Blotting with a specific antibody. A positive result is a shift in the melting curve to higher temperatures in the presence of the compound.[21]

  • Surface Plasmon Resonance (SPR):

    • Rationale: SPR is a label-free optical technique that provides real-time data on binding kinetics (association and dissociation rates) and affinity.[25][26][27]

    • Protocol: Covalently immobilize the purified recombinant target protein on a sensor chip. Flow different concentrations of Compound N-P-E over the chip. The binding of the compound to the protein causes a change in the refractive index at the surface, which is measured in real-time.[25][28] This allows for the precise calculation of the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC):

    • Rationale: ITC is the gold standard for measuring the thermodynamics of binding.[29][30][31] It directly measures the heat released or absorbed during the binding event.[32]

    • Protocol: Place the purified target protein in the sample cell of a calorimeter. Titrate in a solution of Compound N-P-E in a series of small injections.[33] The instrument measures the minute heat changes that occur upon binding, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[29][31]

Functional Validation: Linking Target to Phenotype

The final and most critical step is to demonstrate that engaging the validated target with Compound N-P-E leads to the phenotype observed in Part 1.2. Genetic methods are the most direct way to establish this causal link.

Recommended Protocol: CRISPR/Cas9-Mediated Knockout

  • Rationale: If the identified target protein is essential for the activity of Compound N-P-E, then genetically removing that target should make the cells resistant to the compound's effects.[9][34]

  • Protocol:

    • Generate Knockout Cell Line: Use CRISPR/Cas9 technology to generate a stable knockout of the putative target gene in the cell line used for phenotypic screening.

    • Validate Knockout: Confirm the complete absence of the target protein by Western Blot or qPCR.

    • Phenotypic Assay: Perform the same phenotypic assay from Part 1.2 (e.g., the cell viability assay) on both the wild-type (WT) and the knockout (KO) cell lines in parallel.

    • Analysis: Treat both WT and KO cells with a dose-response of Compound N-P-E.

    • Expected Outcome: If the protein is the correct target, the WT cells should show sensitivity to the compound (e.g., a low IC50), while the KO cells should be significantly more resistant (a large rightward shift in the dose-response curve).

Validation Workflow Diagram

Validation_Workflow cluster_biophys Biophysical Validation cluster_func Functional Validation Hits Putative Targets (from AP-MS / TPP) CETSA CETSA (Western Blot) Hits->CETSA Confirm in-cell engagement SPR SPR Hits->SPR Measure kinetics & affinity ITC ITC Hits->ITC Measure thermodynamics CRISPR CRISPR Knockout of Target Gene CETSA->CRISPR SPR->CRISPR ITC->CRISPR Pheno Re-run Phenotypic Assay CRISPR->Pheno Resist Assess for Resistance Pheno->Resist Confirmed Validated Target Resist->Confirmed Resistance confirms causality

Caption: A multi-pronged approach to validating putative targets.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery. BMC Biotechnology. [Link]

  • Isothermal Titration Calorimetry (ITC). Protocols.io. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Current Opinion in Chemical Biology. [Link]

  • In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols. [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Introduction to the TPP package for analyzing Thermal Proteome Profiling data. GWDG FTP Server. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • Unbiased binding assays for discovering small-molecule probes and drugs. ResearchGate. [Link]

  • A beginner’s guide to surface plasmon resonance. The Biochemist. [Link]

  • Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. Journal of Proteome Research. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • In Silico Target Prediction. Creative Biolabs. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Chemical Synthesis of diSUMO Photoaffinity Probes for the Identification of PolySUMO Chain-Specific Interacting Proteins. CCS Chemistry. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Bio-Optics & Instrumentation. [Link]

  • Identifying cellular targets of small-molecule probes and drugs with biochemical enrichment and SILAC. Nature Protocols. [Link]

  • Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Macquarie University Research Portal. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. Nature. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Thermal proteome profiling for interrogating protein interactions. Molecular Systems Biology. [Link]

  • Biacore SPR for small-molecule discovery. Cytiva Life Sciences. [Link]

  • Isothermal titration calorimetry: Principles and experimental design. CureFFI.org. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. [Link]

  • Thermal proteome profiling (TPP) method can be performed in one of three modes. ResearchGate. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

  • Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. Massachusetts Biotechnology Council. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Phenotypic Screening. Sygnature Discovery. [Link]

  • Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression. Journal of Medicinal Chemistry. [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Methods in Molecular Biology. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. Mass Dynamics. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Sensors. [Link]

  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). University of Geneva. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride

Welcome to the technical support guide for the purification of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride (CAS No. 1421602-82-5)[1].

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride (CAS No. 1421602-82-5)[1]. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Given its structural features—a polar nitro-pyrazole moiety and a primary amine salt—this compound presents unique purification challenges that standard protocols may not adequately address.

This guide provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to adapt and optimize these methods for your specific needs.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification process. The solutions provided are based on the physicochemical properties of the target compound and related molecules.

Q1: My crude product is a persistent oil or a sticky solid and fails to crystallize. What is the cause and how can I resolve this?

A1: This is a common issue with highly polar, salt-based compounds. The failure to crystallize typically stems from two primary causes: the presence of impurities that inhibit crystal lattice formation or residual solvent (especially water or high-boiling point solvents like DMF) that keeps the compound in a solvated, amorphous state.

Causality: Amine salts, like your hydrochloride, are hygroscopic and can readily absorb atmospheric moisture. Furthermore, impurities with similar polarity can co-precipitate, disrupting the ordered arrangement required for crystallization.

Troubleshooting Steps:

  • Trituration: This is the first and often most effective step. Stir or sonicate the oil/gummy solid vigorously with a solvent in which the desired product is insoluble, but the impurities are soluble.

    • Recommended Solvents: Diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate.

    • Procedure: Add the solvent to the flask containing your crude product. Using a spatula, break up the material. Stir vigorously for 30-60 minutes. The desired salt should precipitate as a fine powder, while impurities remain in the solvent. Filter the solid and wash with fresh, cold solvent.

  • Solvent Removal: Ensure all solvents from the reaction and workup are thoroughly removed in vacuo, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. Co-evaporation with a solvent like toluene can help azeotropically remove residual water.

  • pH Adjustment: Verify that the material is fully protonated. The presence of some free base, which is more oil-like, can prevent crystallization. Dissolve the crude material in a minimal amount of methanol and add a drop of concentrated HCl or pass HCl gas through the solution before attempting to precipitate with an anti-solvent.

Q2: I am observing significant streaking or "tailing" of my compound on silica gel TLC plates. How can I get a clean separation?

A2: This is a classic sign of a strong interaction between a basic compound (your amine) and the acidic surface of the silica gel. The amine group (-NH2) is protonated by the acidic silanol groups (Si-OH) on the silica surface, causing it to "stick" to the stationary phase and move unevenly with the mobile phase.

Causality: The Lewis basic amine and the Brønsted-Lowry acidic silica create a strong, often irreversible binding interaction that prevents normal chromatographic elution.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to compete with your compound for binding sites on the silica.

    • Recommended Modifiers: Add 0.5-2% triethylamine (Et3N) or a 7N solution of ammonia in methanol to your mobile phase. For example, a system of Dichloromethane:Methanol:Triethylamine (90:9:1) is a good starting point.

  • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative to silica gel.

    • Neutral Alumina: Alumina is less acidic than silica and is often a better choice for purifying basic compounds.

    • Reversed-Phase Silica (C18): This is an excellent alternative for polar compounds. The separation is based on hydrophobicity. You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and sharp peaks are obtained.

Q3: My recovery is very low after recrystallization. What adjustments can I make?

A3: Low recovery is typically due to the high solubility of the compound in the chosen recrystallization solvent or using an excessive volume of solvent. As a polar salt, 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride is expected to be quite soluble in polar protic solvents.

Causality: Recrystallization relies on a significant difference in a compound's solubility at high and low temperatures. If the compound remains highly soluble even when the solution is cooled, it will not precipitate effectively, leading to low yields.

Troubleshooting Steps:

  • Solvent System Optimization: Perform a systematic solvent screen. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble upon heating.

    • Recommended Solvents: Test methanol, ethanol, isopropanol, and mixtures of these with water or an anti-solvent like ethyl acetate or diethyl ether.

  • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding even a small excess can dramatically reduce recovery.

  • Slow Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities and reduce yield.

  • Recover from Mother Liquor: Concentrate the filtrate (mother liquor) in vacuo to a smaller volume and cool again to obtain a second crop of crystals. Note that this second crop may be of lower purity and should be analyzed separately.

Section 2: Recommended Purification Protocols

Based on the compound's structure, two primary purification strategies are recommended. The choice depends on the nature of the impurities present.

Protocol 1: Direct Recrystallization

This method is most effective when impurities have significantly different solubility profiles from the desired hydrochloride salt.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of your crude product in several test tubes. Add a few drops of different solvents (see table below) to each. Observe solubility at room temperature and upon heating.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum volume of the chosen hot recrystallization solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath for at least one hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum, preferably in a desiccator over a drying agent like P2O5 or Drierite.

Solvent SystemPolarityTypical Use Case
Isopropanol (IPA)Polar ProticGood first choice for many amine salts.
Ethanol / WaterHighFor very polar salts; adjust water content carefully.
Methanol / Diethyl EtherPolar Protic / Non-polarDissolve in minimal hot methanol, add ether until cloudy, then cool.
Acetic AcidPolar ProticCan be effective for basic compounds but may form adducts.[2]
Protocol 2: Purification via the Free Base

This is a more robust method, especially if impurities are polar or salt-like. It involves converting the hydrochloride salt to its neutral (free base) form, purifying the less polar free base by column chromatography, and then converting it back to the pure hydrochloride salt.

G cluster_start Step 1: Liberation of Free Base cluster_purify Step 2: Chromatographic Purification cluster_end Step 3: Salt Formation A Crude HCl Salt in Water/DCM B Add aq. NaHCO3 or Na2CO3 (Adjust to pH 8-9) A->B C Separate Layers B->C D Aqueous Layer (Discard) C->D Inorganic Salts E Organic Layer (Contains Free Base) C->E Product F Dry Organic Layer (Na2SO4), Concentrate E->F G Silica Gel Column Chromatography (e.g., DCM/MeOH/Et3N) F->G H Combine Pure Fractions, Evaporate G->H I Dissolve Pure Free Base (e.g., in Methanol or Ether) H->I J Add HCl Solution (e.g., 2M HCl in Ether) I->J K Filter and Dry J->K L Pure HCl Salt K->L

Step-by-Step Methodology:

  • Liberate the Free Base: Dissolve the crude hydrochloride salt in a biphasic mixture of water and an organic solvent like dichloromethane (DCM) or ethyl acetate. Slowly add a saturated aqueous solution of a mild base (e.g., sodium bicarbonate, NaHCO3) with stirring until the pH of the aqueous layer is 8-9.

  • Extraction: Transfer the mixture to a separatory funnel. The neutral free base will partition into the organic layer. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude free base.

  • Column Chromatography: Purify the crude free base using silica gel column chromatography.[3]

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Start with a non-polar solvent and gradually increase the polarity. A gradient of 0% to 10% Methanol in Dichloromethane, with 1% Triethylamine held constant, is a good starting point. Monitor fractions by TLC.

  • Salt Formation: Combine the fractions containing the pure free base and evaporate the solvent. Dissolve the purified free base in a minimal amount of a suitable solvent (methanol or diethyl ether). Add a stoichiometric amount of HCl (e.g., as a 2M solution in diethyl ether) dropwise with stirring. The pure hydrochloride salt should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to confirm the purity of my final product? A: A combination of methods is recommended for comprehensive purity assessment:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is essential. It confirms the chemical structure and can reveal the presence of solvent or organic impurities. The spectrum should show clean, well-resolved peaks corresponding to the protons in the molecule.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of the compound and provides a highly sensitive measure of purity. A pure sample should show a single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the free base.

  • Elemental Analysis (CHN Analysis): This provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the theoretical values for the molecular formula (C5H8N4O2·HCl).

Q: How should I properly store the purified 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride? A: The compound should be stored in a tightly sealed container to protect it from moisture, as amine salts are often hygroscopic. It should be kept in a cool, dark, and dry place, such as a desiccator at room temperature. Nitro-aromatic compounds can be light-sensitive, so storage in an amber vial is recommended.

Q: What are the likely impurities from the synthesis that I should be aware of? A: The nature of impurities depends on the synthetic route, but common possibilities include:

  • Unreacted Starting Materials: Such as 4-nitropyrazole or the protected 2-aminoethanol derivative used in the synthesis.

  • Regioisomers: Alkylation of 4-nitropyrazole can potentially occur at the other nitrogen atom of the pyrazole ring, leading to the formation of 2-(4-nitro-2H-pyrazol-2-yl)ethan-1-amine. This isomer would likely have different chromatographic and spectroscopic properties.

  • Byproducts from Deprotection: If a protecting group (e.g., Boc, Cbz) was used for the amine, incomplete deprotection or side reactions during deprotection can lead to impurities.

Section 4: Troubleshooting Decision Tree

This diagram provides a logical path for addressing common purification challenges.

// Nodes Start [label="Crude Product Obtained", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; IsSolid [label="Is the product a solid?", shape=diamond, fillcolor="#4285F4"]; IsPureTLC [label="Is it pure by TLC?", shape=diamond, fillcolor="#4285F4"]; Streaking [label="Does TLC show streaking?", shape=diamond, fillcolor="#4285F4"];

// Actions & Outcomes Triturate [label="Action: Triturate with\nnon-polar solvent (e.g., Ether)", fillcolor="#34A853"]; Recrystallize [label="Action: Recrystallize\n(See Protocol 1)", fillcolor="#34A853"]; FreeBasePurify [label="Action: Purify via Free Base\n(See Protocol 2)", fillcolor="#EA4335"]; ModifyTLC [label="Action: Modify TLC eluent\n(add Et3N or NH3)", fillcolor="#34A853"]; PureProduct [label="Result: Pure Product", shape=ellipse, fillcolor="#34A853"]; ImpureSolid [label="Impure Solid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections Start -> IsSolid; IsSolid -> Triturate [label="No (Oil/Gummy)"]; Triturate -> IsSolid; IsSolid -> IsPureTLC [label="Yes (Solid)"];

IsPureTLC -> Recrystallize [label="No (Impure)"]; IsPureTLC -> PureProduct [label="Yes (Pure)"];

Recrystallize -> Streaking; Streaking -> ModifyTLC [label="Yes"]; ModifyTLC -> FreeBasePurify; Streaking -> FreeBasePurify [label="No"];

FreeBasePurify -> PureProduct; } endom Caption: Decision tree for troubleshooting the purification process.

References

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. PubMed Central. Available at: [Link]

  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science. Available at: [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. PMC - NIH. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.Google Patents.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. ResearchGate. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Purification of strong polar and basic compounds. Reddit. Available at: [Link]

  • Systems and methods for recovering amines and their derivates from aqueous mixtures.Google Patents.
  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]

  • Recovery of amines from by-product chloride salts.Google Patents.
  • column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). PubChem. Available at: [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC - PubMed Central. Available at: [Link]

  • 1H-pyrazol-4-amine. PubChem. Available at: [Link]

  • 2-(4-Methyl-1H-pyrazol-1-yl)aniline hydrochloride. PubChem. Available at: [Link]

  • Pyrazole. PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(4-Nitro-1H-Pyrazol-1-yl)ethan-1-amine Hydrochloride

Welcome to the technical support guide for the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: I am experiencing very low yields or failing to isolate the desired 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in the N-alkylation of 4-nitropyrazole can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

Potential Causes and Solutions:

  • Inadequate Deprotonation of 4-Nitropyrazole: The acidity of the N-H proton in 4-nitropyrazole is increased by the electron-withdrawing nitro group, but a sufficiently strong base is still required to generate the pyrazolate anion for efficient alkylation.[1]

    • Solution: Ensure your base is strong enough and used in at least a stoichiometric amount. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) may be necessary to drive the reaction to completion, especially if you are using a less reactive alkylating agent.[2][3] When using a very strong base like NaH, ensure the reaction is performed under anhydrous conditions to prevent quenching of the base.

  • Degradation of the Alkylating Agent: The alkylating agent, likely a protected 2-aminoethyl halide (e.g., 2-bromoethylamine hydrobromide or N-(2-chloroethyl)acetamide), can be prone to self-reaction or degradation under basic conditions.

    • Solution: Consider using a phase-transfer catalyst if using an inorganic base to improve the reaction rate at a lower temperature, thereby minimizing side reactions. Alternatively, the alkylating agent can be generated in situ or a more stable precursor can be used.

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, while high temperatures can promote side reactions and degradation of both starting materials and products.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. Start at room temperature and gently heat if the reaction is sluggish.

  • Instability of the Nitro Group: Although generally stable, the nitro group can be susceptible to nucleophilic attack under certain conditions, especially in the presence of strong nucleophiles and high temperatures.[4]

    • Solution: Employ milder reaction conditions where possible. If strong bases are necessary, consider running the reaction at a lower temperature for a longer duration.

Problem 2: Formation of Regioisomeric Impurities

Question: My crude product shows two distinct spots on TLC and my NMR spectrum is complex, suggesting the presence of a regioisomer. How can I control the regioselectivity of the N-alkylation?

Answer:

The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrical pyrazoles.[5][6] In the case of 4-nitropyrazole, alkylation can occur at either the N1 or N2 position, leading to the formation of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine and 2-(4-nitro-1H-pyrazol-2-yl)ethan-1-amine.

Controlling Regioselectivity:

  • Steric Hindrance: The regioselectivity of pyrazole alkylation is often governed by steric effects.[7] While 4-nitropyrazole is symmetric with respect to the nitrogen atoms, any substituents at the 3 or 5 positions would sterically hinder the adjacent nitrogen, favoring alkylation at the less hindered nitrogen.

  • Electronic Effects: The electron-withdrawing nitro group at the 4-position influences the electron density at both N1 and N2, but in a symmetric fashion. Therefore, electronic effects are less likely to be the primary driver of regioselectivity in this specific case.

  • Choice of Base and Solvent: The nature of the counter-ion of the base and the polarity of the solvent can influence the site of alkylation by coordinating with the pyrazolate anion.

    • Solution: Experiment with different base and solvent combinations. For instance, using a bulky base might favor alkylation at the more accessible nitrogen. A systematic approach to screen different conditions is recommended.

  • Directed C-H Activation: For more complex pyrazole systems, directed C-H activation strategies can be employed to achieve high regioselectivity, although this may be overly complex for this specific synthesis.[8]

Separation of Regioisomers:

  • Chromatography: Regioisomers often have different polarities and can typically be separated by column chromatography on silica gel. A careful selection of the eluent system is crucial.

  • Crystallization: Fractional crystallization can sometimes be effective in separating regioisomers if one isomer forms crystals more readily or has significantly different solubility in a particular solvent system.

Problem 3: Difficulties in Product Isolation and Hydrochloride Salt Formation

Question: I am having trouble isolating the free amine after the reaction, and when I try to form the hydrochloride salt, it either oils out or is difficult to crystallize. What are the best practices for purification and salt formation?

Answer:

The isolation of the free amine and its subsequent conversion to a stable hydrochloride salt are critical steps that can be challenging.

Purification of the Free Amine:

  • Work-up Procedure: After the reaction, a careful aqueous work-up is necessary to remove the base and other inorganic salts. The product, being an amine, will have some water solubility, especially at acidic pH. Ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) after basifying the solution to deprotonate the amine.

  • Chromatography: As mentioned, column chromatography is often necessary to separate the desired product from unreacted starting materials and regioisomeric byproducts.

Hydrochloride Salt Formation:

  • Anhydrous Conditions: The use of anhydrous HCl is often preferred to avoid the introduction of water, which can hinder crystallization and lead to hygroscopic or oily products.[9] A solution of HCl in an anhydrous solvent like diethyl ether, dioxane, or isopropanol is commonly used.

  • Solvent Selection: The choice of solvent for the salt formation is critical. The free amine should be soluble in the chosen solvent, while the hydrochloride salt should be insoluble to allow for precipitation.

    • Solution: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or a mixture of solvents). Then, slowly add a solution of HCl in an anhydrous solvent with stirring. The hydrochloride salt should precipitate out. If it oils out, try changing the solvent system or cooling the mixture. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[10]

  • Purification of the Salt: The precipitated salt can be collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed to further purify the salt.[11]

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride?

The synthesis typically involves a two-step process:

  • N-Alkylation: 4-Nitropyrazole is deprotonated with a suitable base to form the pyrazolate anion, which then acts as a nucleophile to displace a leaving group from a 2-aminoethyl electrophile (e.g., 2-bromoethylamine or a protected version).

  • Salt Formation: The resulting free amine is then treated with hydrochloric acid to form the hydrochloride salt, which often improves stability and handling properties.[12][13]

Q2: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A combination of analytical techniques is essential for monitoring the reaction and ensuring the identity and purity of the final product.

Technique Purpose
Thin Layer Chromatography (TLC) Rapid monitoring of reaction progress, identification of starting materials, products, and byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) Accurate monitoring of reaction progress, confirmation of the molecular weight of the product and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation of the final product and identification of regioisomers.
Infrared (IR) Spectroscopy Confirmation of functional groups (e.g., N-H, C-N, NO₂).
Elemental Analysis Determination of the elemental composition to confirm the empirical formula of the hydrochloride salt.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are crucial:

  • Handling of Reagents: 4-Nitropyrazole and its derivatives can be energetic compounds.[1] Handle with care and avoid excessive heat or shock. Alkylating agents are often toxic and corrosive.[14] Strong bases like sodium hydride are highly reactive and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous Conditions: When using moisture-sensitive reagents like NaH, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: Quench reactive reagents carefully. For example, slowly and cautiously add a protic solvent like isopropanol or ethanol to quench any unreacted NaH at the end of the reaction.

Visualizing the Reaction Pathway and Side Reactions

The following diagram illustrates the intended synthetic route to 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine and highlights the key potential side reactions.

Synthesis_Pathway Start_NP 4-Nitropyrazole Anion 4-Nitropyrazolate Anion Start_NP->Anion Deprotonation Start_Alkyl X-CH2CH2-NH-P (Alkylating Agent) Product_FreeBase 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine (Desired Product - Free Base) Side_Regioisomer 2-(4-nitro-1H-pyrazol-2-yl)ethan-1-amine (Regioisomeric Impurity) Side_Degradation Alkylating Agent Degradation Products Start_Alkyl->Side_Degradation Self-reaction/ Elimination Base Base (e.g., NaH, K2CO3) HCl HCl Product_HCl 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine HCl (Final Product) Anion->Product_FreeBase N-Alkylation (N1 Attack) Anion->Side_Regioisomer N-Alkylation (N2 Attack) Product_FreeBase->Product_HCl Salt Formation Side_Dialkylation Dialkylated Pyrazole Product_FreeBase->Side_Dialkylation Further Alkylation

Caption: Reaction scheme for the synthesis of the target compound and potential side reactions.

Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the nature of the alkylating agent used.

Step 1: N-Alkylation of 4-Nitropyrazole

  • To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous DMF (dimethylformamide) under a nitrogen atmosphere at 0 °C, add a solution of 4-nitropyrazole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of the protected 2-aminoethyl alkylating agent (e.g., N-(2-bromoethyl)phthalimide, 1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., to 50-60 °C) may be applied.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected amine.

  • Purify the crude product by column chromatography on silica gel.

Note on deprotection: If a protecting group (e.g., phthalimide) is used, a subsequent deprotection step (e.g., with hydrazine) will be required.

Step 2: Hydrochloride Salt Formation

  • Dissolve the purified 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine (1.0 eq.) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • With gentle stirring, add a solution of anhydrous HCl (1.1 eq., e.g., 2 M in diethyl ether) dropwise.

  • A precipitate should form upon addition of the HCl solution. Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield the 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride.

References

  • Klapötke, T. M., et al. (2017). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen. Available at: [Link]

  • Edilova, Y., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]

  • Jasiński, R. (2020). Nitropyrazoles (review). ResearchGate. Available at: [Link]

  • Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

  • Barber, T. A., et al. (2021). Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. Available at: [Link]

  • DeLaitsch, A. T., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Available at: [Link]

  • Patel, H. R., et al. (2014). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) -4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Amin, R., et al. (2020). Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. ResearchGate. Available at: [Link]

  • Gevorgyan, V., et al. (2014). Regioselective and guided C-H activation of 4-nitropyrazoles. Organic Letters. Available at: [Link]

  • Amine and HCl - salt formation reaction. (2022). YouTube. Available at: [Link]

  • Sridhar, J., et al. (2002). Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Jasiński, R., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. Available at: [Link]

  • Kaur, H., et al. (2023). N-Arylpyrazole based Scaffolds: Synthesis and biological applications. ResearchGate. Available at: [Link]

  • Climent, M. J., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]

  • Bull, J. A., et al. (2022). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. Available at: [Link]

  • CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof. Google Patents.
  • US20100204470A1 - method for salt preparation. Google Patents.
  • Yu, H., et al. (2012). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2013). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • Problem with hydrochloride salt formation/isolation. (2018). Reddit. Available at: [Link]

  • Beaton, H., et al. (1998). Synthesis and chemistry of N-arylated pyrano[2,3-c]pyrazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Ferreira, V. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • Patsch, D., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • Goud, N. R., et al. (2014). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Available at: [Link]

  • Beijnen, J. H., et al. (1986). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Sharma, V., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Colvin, M. (1996). Alkylating Agents. In: Holland-Frei Cancer Medicine. 4th edition. Williams & Wilkins. Available at: [Link]

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.